N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
1-phenyl-3-(pyridine-4-carbonylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-12(10-6-8-14-9-7-10)16-17-13(19)15-11-4-2-1-3-5-11/h1-9H,(H,16,18)(H2,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISFUBWOMGVREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279255 | |
| Record name | 2-isonicotinoyl-n-phenylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15152-50-8 | |
| Record name | NSC11958 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-isonicotinoyl-n-phenylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide typically involves the condensation of carboxylic acids and amines. One common method is the direct amidation of carboxylic acids with amines in the presence of titanium tetrachloride (TiCl4) as a catalyst. The reaction is carried out in pyridine at 85°C, yielding the amide product in moderate to excellent yields . Another approach involves the use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine as a catalyst, resulting in good to excellent yields (72–95%) of the amide bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of amidation reactions, such as the use of coupling reagents and catalysts, are likely employed in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.
Reagent in Chemical Reactions
- The compound is utilized as a reagent in different chemical reactions, including amidation and substitution reactions. It can undergo oxidation and reduction processes, leading to derivatives that may possess distinct properties.
Biological Applications
Antimicrobial Properties
- Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Anticancer Potential
- The compound has been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential therapeutic applications in oncology .
Mechanism of Action
- The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. This interaction may modulate biological pathways, leading to desired therapeutic effects.
Medical Applications
Drug Development
- This compound is being investigated for its potential use in drug development. Its unique structure allows for modifications that can enhance its bioactivity and selectivity toward specific biological targets .
Therapeutic Agents
- The compound's ability to act on multiple biological pathways positions it as a candidate for developing novel therapeutic agents aimed at treating diseases such as cancer and infections caused by resistant bacteria .
Industrial Applications
Specialty Chemicals Production
- In the industrial sector, this compound is used in the production of specialty chemicals. Its chemical properties make it suitable for formulating products that require specific functionalities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Key Differences :
- Core Structure : The pyridine ring in the target compound is replaced by a benzene ring in N-(phenylcarbamoyl)benzamide .
- Bioactivity :
- N-(Phenylcarbamoyl)benzamide exhibits 82% cytotoxicity against HeLa cells at 0.8 mM (IC₈₀), outperforming hydroxyurea (IC₈₀ = 4.3 mM) due to enhanced binding affinity (-72.06 kcal/mol rerank score vs. -32.15 kcal/mol for hydroxyurea) .
- The pyridine variant’s activity is inferred to depend on the electron-withdrawing nitrogen atom, which may alter solubility or target interactions.
- ADMET Profile : N-(Phenylcarbamoyl)benzamide shows favorable absorption, low toxicity, and efficient excretion .
| Property | This compound | N-(Phenylcarbamoyl)Benzamide |
|---|---|---|
| Core Structure | Pyridine | Benzene |
| Cytotoxicity (IC₈₀) | Not reported | 0.8 mM |
| Key Application | Potential cholinesterase inhibition | Anticancer agent |
Comparison with 3-/4-((Phenylcarbamoyl)Amino)Propanesulfonates
Key Differences :
- Functional Groups : The target compound has a pyridine-carboxamide group, while propanesulfonates feature sulfonate and propane backbones .
- Synthesis: Propanesulfonates are synthesized via a three-step route (76–90% yield) using phenyl isocyanate and 4-dimethylaminopyridine (DMAP), whereas the pyridine-carboxamide derivatives may require alternative coupling strategies .
- Application : Propanesulfonates are designed as cholinesterase inhibitors for Alzheimer’s disease, leveraging sulfonate groups for enhanced solubility and enzyme binding .
Comparison with N-(Adamantan-1-yl)Pyridine-4-Carboxamide
Key Differences :
- Substituent : The adamantyl group in the analog introduces bulky hydrophobicity , contrasting with the phenylcarbamoyl group’s hydrogen-bonding capability .
- Application :
Comparison with JNJ-47965567 (2-(Phenylthio)-N-[[Tetrahydro-4-(4-Phenyl-1-Piperazinyl)-2H-Pyran-4-yl]Methyl]-3-Pyridinecarboxamide)
Key Differences :
- Structural Complexity : The additional heterocycles in JNJ-47965567 suggest a broader pharmacokinetic profile compared to the simpler phenylcarbamoyl derivative.
| Property | This compound | JNJ-47965567 |
|---|---|---|
| Key Groups | Phenylcarbamoyl, pyridine | Phenylthio, piperazine, tetrahydro-pyran |
| Likely Bioavailability | Moderate (polar groups) | High (lipophilic substituents) |
Biological Activity
N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide, a compound characterized by its unique pyridine ring structure and phenylcarbamoyl group, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including cytotoxic effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound is notable for its pyridine core, which is often associated with various biological activities, including antimicrobial and anticancer properties. The presence of the carbamoyl group enhances its interaction with biological targets.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | 10.28 | |
| MCF-7 (Breast Cancer) | 8.107 | |
| A549 (Lung Cancer) | 2.12 - 4.58 | |
| HeLa (Cervical Cancer) | 3.12 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound exhibits significant antiproliferative activity across multiple cancer types.
The mechanism underlying the cytotoxic effects of this compound appears to involve several pathways:
- Induction of Apoptosis : Studies have shown that this compound can activate caspases, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It has been observed that treatment with this compound causes cell cycle progression from G1 to S phase, indicating a disruption in normal cell cycle regulation .
- Inhibition of Kinases : The compound's activity may also be linked to the inhibition of specific kinases involved in cell proliferation and survival pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and pyridine rings can significantly influence its efficacy:
- Phenyl Substituents : Variations in substituents on the phenyl ring have been shown to enhance or diminish biological activity. For example, introducing electron-withdrawing groups can improve potency against certain cancer cell lines .
- Pyridine Modifications : Alterations to the pyridine ring can affect binding affinity to biological targets, influencing both efficacy and selectivity .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Anticancer Studies : In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines, suggesting potential as a lead compound for anticancer drug development.
- Antimicrobial Activity : Preliminary tests indicate that this compound exhibits antimicrobial properties against specific bacterial strains, highlighting its versatility as a therapeutic agent .
Q & A
Q. What are the common synthetic routes for N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide and its derivatives?
The synthesis typically involves multi-step reactions, including coupling pyridine-4-carboxylic acid derivatives with phenylcarbamoyl precursors. For example, intermediates like 4-(trifluoromethyl)benzoyl chloride are coupled with pyrimidine derivatives under controlled conditions to form carboxamide linkages. Optimization of reaction parameters (e.g., temperature, catalysts) is critical to improve yields and purity .
Q. How is the crystal structure of this compound determined?
X-ray crystallography using programs like SHELX is employed for structural elucidation. SHELXL refines small-molecule structures by analyzing diffraction data, while SHELXS/SHELXD assist in phase determination. Proper alignment of molecules and energy minimization (e.g., via VLife MDS) ensures accurate 3D models .
Advanced Research Questions
Q. How can 3D-QSAR models predict the anti-inflammatory activity of derivatives?
3D-QSAR analysis uses molecular alignment and descriptor generation (e.g., steric, electrostatic fields) to correlate structural features with biological activity (IC50). Software like VLife MDS (v3.5) aligns derivatives such as N-[2-(aryl)thiazolidin-3-yl]pyridine-4-carboxamide, converting IC50 to log values for regression modeling. Cross-validation ensures model robustness .
Q. What computational methods assess binding affinity and stability with biological targets?
Molecular docking (e.g., AutoDock) predicts binding modes by calculating rerank scores (e.g., −72.06 kcal/mol for HeLa cell targets). Molecular dynamics simulations (100 ns trajectories) evaluate complex stability via RMSD and RMSF metrics. Free energy calculations (MM-PBSA) further quantify binding strength .
Q. How are cytotoxic effects evaluated in cancer cell lines?
In vitro assays (e.g., MTT) measure IC50 values against HeLa cells. Comparative studies with controls (e.g., hydroxyurea) validate potency. For instance, this compound derivatives show IC50 values as low as 0.8 mM, with dose-dependent apoptosis confirmed via flow cytometry .
Q. How are ADMET properties predicted, and what do they reveal?
Tools like SwissADME predict absorption (LogP ~2.5), distribution (high plasma protein binding), and metabolism (CYP450 interactions). Toxicity endpoints (e.g., Ames test) are assessed via ProTox-II. Results indicate favorable pharmacokinetics but potential hepatotoxicity at high doses .
Q. What challenges arise in solubility and formulation for pharmacological studies?
The compound exhibits low aqueous solubility (<1 mg/mL in water), necessitating DMSO-based stock solutions (86 mg/mL). Co-solvents (e.g., PEG 400) or nanocarriers are explored to improve bioavailability in preclinical models .
Methodological Considerations
- Structural Optimization : Computational fragment-based design identifies substituents (e.g., trifluoromethyl) to enhance binding.
- Experimental Validation : Synergy between in silico predictions and in vitro assays ensures reliability. For example, docking-predicted binding pockets are validated via mutagenesis studies.
- Data Interpretation : Contradictions between QSAR predictions and experimental IC50 values may arise from unaccounted steric hindrance or solvent effects, requiring iterative model refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
